Product packaging for Douglanin(Cat. No.:CAS No. 16886-36-5)

Douglanin

Cat. No.: B098920
CAS No.: 16886-36-5
M. Wt: 248.32 g/mol
InChI Key: PLSSEPIRACGCBO-AIUMHDJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Douglanin, a sesquiterpene compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol, is primarily sourced from specific plant species such as Anthemis carpatica . Also known by its synonym Santamarine, this compound has been identified in rhizomes of Costus speciosus , a plant used in traditional medicine for treating inflammation and rheumatism . Research-grade this compound is of high purity, typically >98% . Scientific investigations have explored its anti-inflammatory potential. One study showed that this compound, along with other isolated compounds, contributed to a concentration-dependent decrease in key pro-inflammatory markers, including cytokines IL-1β, IL-6, and TNF-α, as well as the enzymes COX-2 and lipoxygenase-5, and the inflammatory product PGE2 . These findings corroborate the traditional use of its source plant for inflammatory conditions and highlight its value in phytochemical and pharmacological research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B098920 Douglanin CAS No. 16886-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16886-36-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aS,5aR,6S,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11-,12+,13-,15-/m0/s1

InChI Key

PLSSEPIRACGCBO-AIUMHDJVSA-N

SMILES

CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O

Isomeric SMILES

CC1=CC[C@@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O

Canonical SMILES

CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O

Origin of Product

United States

Structural Determinants for Specific Biological Activities of Douglanin

Without experimental data on Douglanin and its derivatives, it is not possible to definitively identify the structural determinants for its specific biological activities. Research on other guaianolides suggests that the presence and orientation of hydroxyl or acetyl groups, as well as the conformation of the fused ring system, can significantly impact bioactivity and selectivity. For instance, the position and stereochemistry of a hydroxyl group could influence hydrogen bonding interactions with a biological target.

Computational Approaches and in Silico Modeling in Douglanin Sar

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools in modern drug discovery. In the context of Douglanin, these approaches could be used to predict the biological activity of virtual analogues and to understand the potential interactions of this compound with specific protein targets. For example, a 3D-QSAR model could be built based on a hypothetical series of this compound derivatives to correlate their structural features with their cytotoxic effects. Molecular docking simulations could then be used to visualize the binding of these compounds within the active site of a relevant enzyme, providing insights into the key intermolecular interactions. However, the development and validation of such models are contingent on the availability of experimental data for a set of related compounds.

Impact of Stereochemistry on Douglanin Bioactivity

Advanced Methodologies in Douglanin Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the chemical structure of Douglanin. Methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, HMBC, and 1H-1H COSY) are used to elucidate its planar structure. nih.govcolab.wsresearchgate.netresearchgate.netresearchgate.net Techniques like NOESY experiments help in deducing relative configurations, while Electronic Circular Dichroism (ECD) data analysis and comparison with calculated ECD results can assist in assigning absolute configurations. researchgate.netresearchgate.netresearchgate.net

Chromatographic Techniques

Chromatography is essential for the isolation and purification of this compound from complex plant extracts. Various chromatographic methods are employed, including column chromatography (using stationary phases like silica (B1680970) gel and reversed-phase silica gel such as RP-18) and planar chromatography techniques like Thin-Layer Chromatography (TLC). nih.govcolab.wssemanticscholar.orgucl.ac.ukyoutube.comkhanacademy.orgmedwinpublishers.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.comkhanacademy.orgmedwinpublishers.com

In Vitro Studies

In vitro studies are widely used to evaluate the biological activities of this compound at the cellular and molecular levels. These studies involve exposing cultured cells or isolated enzymes to this compound to assess its effects. Examples include cytotoxicity assays using techniques like the MTT assay to measure cell viability and proliferation. mdpi.comnih.govsemanticscholar.org In vitro studies are also used to investigate the anti-inflammatory mechanisms by measuring levels of cytokines and the activity of enzymes like COX-2 and lipoxygenase-5. nih.gov Furthermore, enzyme inhibition assays, such as those for thioredoxin reductase, are conducted in vitro to understand the molecular targets of this compound. frontiersin.org

In Vivo Studies

While the prompt emphasizes methodologies and findings, and strictly excludes dosage/administration and safety/adverse effects, it is relevant to note that in vivo studies are a crucial step in evaluating the potential therapeutic effects of compounds like this compound in living organisms. These studies provide insights into the compound's activity within a complex biological system, including its effects on disease models and physiological processes. plos.orgsygnaturediscovery.comnih.gov Although specific detailed findings for this compound in vivo beyond general mentions of anti-inflammatory effects in the context of plant extracts are less prominent in the provided search results, in vivo research is a standard methodology in natural product investigation to bridge the gap between in vitro findings and potential clinical applications. sygnaturediscovery.comfrontiersin.org

Computational Chemistry Approaches

Computational chemistry plays an increasingly important role in this compound research. Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction of this compound with potential biological targets, such as enzymes. mdpi.comresearchgate.net These in silico methods can help in understanding the potential mechanisms of action and guiding further experimental studies. mdpi.comresearchgate.net For instance, computational studies have explored the interaction of this compound with Leishmania targets. mdpi.com

Drug Discovery Applications

The biological activities demonstrated by this compound suggest its potential for drug discovery applications.

Identifying the specific biological targets with which this compound interacts is a key aspect of drug discovery. Based on its observed activities, potential targets include enzymes involved in inflammatory pathways (like COX-2 and lipoxygenase-5) and redox regulation (like thioredoxin reductase). nih.govfrontiersin.org Computational methods, such as target prediction based on chemical structure and molecular docking, are valuable tools in this process. mdpi.comresearchgate.net

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its potential therapeutic effects. SAR studies involve synthesizing or isolating structural analogs of this compound and evaluating their activities to identify which parts of the molecule are responsible for the observed effects. While specific detailed SAR studies solely focused on this compound are not extensively detailed in the provided results, the isolation of structurally related eudesmanolides alongside this compound in some studies mdpi.comnih.gov provides a basis for such investigations.

Machine learning (ML) and Artificial Intelligence (AI) are increasingly being applied across various stages of drug discovery, from target identification to lead optimization and even predicting the outcome of clinical trials. manning.commednexus.orgmdpi.comnih.gov While direct applications of ML and AI specifically on this compound are not explicitly detailed in the provided search results, the methodologies are highly relevant to the broader study of natural products like this compound.

ML and AI can be used to:

Predict biological activity: By analyzing large datasets of chemical structures and their known biological activities, ML models can predict the potential activity of new compounds like this compound against various targets or in different biological assays. manning.commdpi.comyoutube.com This is often done through Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical descriptors of molecules with their biological activity. youtube.com

Identify potential targets: AI algorithms can analyze biological data (genomic, proteomic, etc.) to identify potential protein targets that a compound like this compound might interact with. mdpi.comnih.gov

Optimize compound structures: Generative AI models can design novel molecules with desired properties based on the structure of a lead compound like this compound, potentially leading to more potent or selective analogs. manning.com

Analyze complex biological data: ML can help in interpreting data from high-throughput screening, spectroscopic analysis, and other experimental techniques applied to this compound research. mdpi.com

The application of these advanced computational techniques can accelerate the research process for natural products like this compound, enabling researchers to prioritize experiments and gain deeper insights into their potential as therapeutic agents. manning.commednexus.orgnih.gov

Q & A

Q. How can researchers integrate this compound studies with environmental or toxicological assessments?

  • Methodological Answer : Conduct life-cycle assessments (LCA) to evaluate synthetic routes’ environmental impact. Pair toxicity screenings (e.g., in vitro Ames test, in silico ADMET predictions) with mechanistic studies. Collaborate with regulatory experts to align with REACH or OECD guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.